molecular formula C10H9Cl2N3S B13697113 2-Amino-5-(3,4-dichlorophenethyl)-1,3,4-thiadiazole

2-Amino-5-(3,4-dichlorophenethyl)-1,3,4-thiadiazole

Cat. No.: B13697113
M. Wt: 274.17 g/mol
InChI Key: ZTKDJAIWWYDIPQ-UHFFFAOYSA-N
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Description

2-Amino-5-(3,4-dichlorophenethyl)-1,3,4-thiadiazole is a synthetic small molecule based on the 1,3,4-thiadiazole heterocycle, a scaffold recognized as a privileged structure in medicinal chemistry due to its broad spectrum of biological activities . The 1,3,4-thiadiazole core acts as a bioisostere for pyrimidine and pyridazine rings, which are fundamental components of nucleic acids and many bioactive molecules . This bioisosterism allows derivatives to effectively interfere with biological processes such as DNA replication and enzyme function . The inherent strong aromaticity of the ring and the presence of the toxophoric =N-C-S- moiety are key to its biological interactions, while the sulfur atom contributes high liposolubility, promoting good cell permeability and oral bioavailability . The 2-amino group on the thiadiazole ring provides a versatile site for chemical derivatization, making this compound a valuable chemical intermediate or a potential lead compound for developing new pharmacologically active agents . Researchers can leverage this compound in projects aimed at creating novel antimicrobials, given that many 2-amino-1,3,4-thiadiazole derivatives have demonstrated potent activity against various bacteria and fungi, sometimes exceeding the efficacy of standard drugs . Furthermore, the scaffold has shown significant promise in anticancer research, with derivatives demonstrated to induce cell cycle arrest and apoptosis in various human cancer cell lines . The mesoionic nature of the 1,3,4-thiadiazole ring enables these compounds to efficiently cross cellular membranes and interact strongly with biomolecules like DNA and proteins, enhancing their research utility . Applications in Research: • Antimicrobial Research: Serves as a key scaffold for developing novel antibacterial and antifungal agents to address drug-resistant pathogens . • Anticancer Research: Used as a building block for synthesizing compounds that induce apoptosis and cell cycle arrest in cancer cell lines . • Antiviral Research: The 1,3,4-thiadiazole nucleus is investigated as a core structure for creating inhibitors against various viral strains . • Enzyme Inhibition: The thiadiazole scaffold is known to inhibit enzymes such as carbonic anhydrase, making it useful for biochemical studies . • Chemical Synthesis: Functions as a versatile intermediate for the synthesis of more complex, disubstituted thiadiazole derivatives for structure-activity relationship (SAR) studies . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H9Cl2N3S

Molecular Weight

274.17 g/mol

IUPAC Name

5-[2-(3,4-dichlorophenyl)ethyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C10H9Cl2N3S/c11-7-3-1-6(5-8(7)12)2-4-9-14-15-10(13)16-9/h1,3,5H,2,4H2,(H2,13,15)

InChI Key

ZTKDJAIWWYDIPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCC2=NN=C(S2)N)Cl)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy for 2-Amino-5-Aryl-1,3,4-thiadiazoles

The synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles typically involves the cyclization of thiosemicarbazide with an aromatic carboxylic acid or its derivative under dehydrating conditions. The key step is the formation of the thiadiazole ring via cyclodehydration.

  • Key reactants:

    • Thiosemicarbazide (provides the amino and sulfur atoms)
    • Aromatic acid or substituted phenethyl acid (provides the aryl or substituted aryl group at the 5-position)
    • Dehydrating agents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5)
  • Reaction conditions:

    • Solid-phase or solution-phase reactions
    • Mild to moderate temperatures (room temperature to reflux)
    • Use of acidic or neutral pH adjustment post-reaction for isolation

This general approach is adaptable to various substituted aryl groups, including the 3,4-dichlorophenethyl group.

Specific Preparation Method Using Thiosemicarbazide and Aromatic Acid with Phosphorus Oxychloride (POCl3)

A detailed method from Chinese patent CN103936692A describes a solid-phase reaction for preparing 2-amino-5-aryl-1,3,4-thiadiazoles, which can be adapted for the 3,4-dichlorophenethyl substituent:

  • Procedure:

    • In a dry reaction vessel, add:
      • 1 mol of thiosemicarbazide
      • 1 to 1.2 mol of aromatic acid (in this case, 3,4-dichlorophenylacetic acid or equivalent)
      • 1 to 1.2 mol of phosphorus oxychloride (POCl3)
    • Grind the mixture evenly at room temperature.
    • Allow the mixture to stand to form a crude product.
    • Add an alkaline solution (e.g., sodium hydroxide) to adjust the pH of the mixture to 8.0–8.2.
    • Filter the mixture, dry the filter cake, and recrystallize to obtain pure 2-amino-5-(3,4-dichlorophenethyl)-1,3,4-thiadiazole.
  • Advantages:

    • Solid-phase reaction simplifies handling.
    • Mild reaction conditions (room temperature grinding).
    • Short reaction time.
    • High yield (above 90% reported).
    • Low toxicity and cost-effective reagents.
    • Simple post-reaction workup.

This method is highly efficient and scalable for industrial or laboratory synthesis.

Alternative Preparation Using Phosphorus Pentachloride (PCl5)

A similar approach uses phosphorus pentachloride as the dehydrating agent instead of POCl3:

  • Procedure:

    • Mix thiosemicarbazide, aromatic acid (or substituted phenethyl acid), and PCl5 in a dry vessel.
    • Stir or grind at room temperature.
    • After reaction completion, adjust pH and isolate product similarly to the POCl3 method.
  • Notes:

    • PCl5 is a stronger chlorinating agent and may require careful handling.
    • The method yields high purity products with yields exceeding 90%.
    • Suitable for various substituted 1,3,4-thiadiazoles, including those with dichlorophenethyl groups.

Cyclodehydration in Acidic Medium Using Sulfuric Acid and Polyphosphoric Acid (PPA)

An older but well-established method for preparing 2-amino-5-alkyl-1,3,4-thiadiazoles involves cyclodehydration in a mineral acid medium:

  • Procedure:

    • Prepare a mineral acid mixture of sulfuric acid (15–35%) and polyphosphoric acid (65–85%).
    • Add thiosemicarbazide derivative and the corresponding aliphatic acid (or substituted aromatic acid).
    • Heat the mixture to 100–105 °C for 3 hours to promote cyclodehydration.
    • Quench with water and extract the product with an organic solvent such as toluene.
    • Adjust pH to neutral with ammonium hydroxide.
    • Dry and purify the product by recrystallization.
  • Yields and Purity:

    • Yields around 90% are typical.
    • The method is robust but involves harsher acidic conditions and elevated temperatures.
    • Adaptable for substituted phenethyl derivatives, including dichlorophenethyl groups.

Summary Table of Preparation Methods

Method No. Reagents & Conditions Reaction Type Temperature Yield (%) Advantages Disadvantages
1 Thiosemicarbazide + Aromatic acid + POCl3, grinding Solid-phase cyclization Room temperature >90 Mild, simple, short time, low toxicity Requires handling of POCl3
2 Thiosemicarbazide + Aromatic acid + PCl5, grinding Solid-phase cyclization Room temperature >90 High yield, simple procedure PCl5 is corrosive and moisture sensitive
3 Thiosemicarbazide + Aromatic acid + H2SO4 + PPA Cyclodehydration 100–105 °C ~90 Established, high yield Harsh acidic conditions, longer reaction

Research Findings and Notes

  • The solid-phase grinding method with phosphorus oxychloride is preferred for its economic efficiency, simplicity, and environmental friendliness .
  • The reaction stoichiometry is critical; maintaining molar ratios of thiosemicarbazide:aromatic acid:POCl3 at approximately 1:1–1.2:1–1.2 ensures optimal yields and purity.
  • Post-reaction pH adjustment to slightly basic conditions (pH 8.0–8.2) facilitates product isolation and purification.
  • The 3,4-dichlorophenethyl substituent can be introduced by using the corresponding 3,4-dichlorophenylacetic acid or derivative as the aromatic acid component.
  • Recrystallization from suitable solvents (e.g., ethanol or ethyl acetate) yields high-purity crystalline products suitable for further applications.
  • Toxicity and handling precautions are necessary for phosphorus oxychloride and pentachloride reagents, but their use is justified by the high efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(3,4-dichlorophenethyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its reduced forms.

    Substitution: The amino group and the dichlorophenethyl group can participate in substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)

    Reduction: LiAlH4, sodium borohydride (NaBH4), ethanol (C2H5OH)

    Substitution: Halogenating agents, alkylating agents, acidic or basic conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiadiazole derivatives

    Substitution: Various substituted thiadiazole derivatives

Scientific Research Applications

2-Amino-5-(3,4-dichlorophenethyl)-1,3,4-thiadiazole has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-5-(3,4-dichlorophenethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Chlorine Substitution: The addition of chlorine atoms (e.g., 4-chlorophenyl vs.
  • Hydroxy Groups: The ortho-hydroxy group in TS enables intramolecular hydrogen bonding, leading to dual fluorescence effects, which are absent in non-hydroxylated analogs like TB (2-amino-5-phenyl derivative) .
  • Phenethyl vs. Phenyl : The phenethyl chain in the target compound introduces conformational flexibility, which may enhance interactions with hydrophobic binding pockets in enzymes or receptors compared to rigid phenyl substituents.

Spectroscopic and Fluorescence Properties

  • Dual Fluorescence: TS exhibits dual emission bands at 400 nm and 450 nm in butan-1-ol, attributed to charge transfer processes and molecular aggregation.
  • Electronic Effects: Chlorine substituents (e.g., in 4-chlorophenyl derivatives) alter electron-withdrawing effects, shifting UV-Vis absorption maxima compared to non-halogenated analogs .
  • DFT Calculations: Studies on 2-amino-5-(ethylthio)-1,3,4-thiadiazole reveal that substituents influence dipole moments and frontier molecular orbitals, which correlate with spectroscopic behavior .

Antimicrobial and Antifungal Activity

  • Schiff Base Derivatives : Compounds like 5-(4-methoxybenzyl)-N-(4-methylbenzylidene)-1,3,4-thiadiazol-2-amine show enhanced antibacterial activity against gram-negative bacteria due to the electron-donating methoxy group .
  • Chlorine Substitution: 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole exhibits moderate antifungal activity, while the 3,4-dichlorophenethyl variant may offer improved potency due to increased hydrophobicity .

Anticancer Potential

  • Colon Cancer: Derivatives such as VR24 and VR27, synthesized from 2-amino-5-substituted-thiadiazoles, demonstrate cytotoxic effects against colon cancer cells. The dichlorophenethyl group in the target compound could similarly enhance DNA intercalation or enzyme inhibition .

Enzyme Inhibition

  • BLM Helicase Inhibition : The resynthesized compound 1 (structurally similar to the target molecule) showed inhibitory activity in DNA unwinding assays, suggesting that dichlorophenethyl derivatives may target nucleic acid-processing enzymes .

Biological Activity

2-Amino-5-(3,4-dichlorophenethyl)-1,3,4-thiadiazole is a compound belonging to the thiadiazole class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

The structural formula for 2-Amino-5-(3,4-dichlorophenethyl)-1,3,4-thiadiazole can be represented as follows:

C11H10Cl2N4S\text{C}_{11}\text{H}_{10}\text{Cl}_2\text{N}_4\text{S}

This compound features a thiadiazole ring that is known for its reactivity and ability to form various derivatives with significant biological activity.

Antimicrobial Activity

Research indicates that derivatives of 2-amino-1,3,4-thiadiazole exhibit substantial antimicrobial properties. The following table summarizes the minimum inhibitory concentrations (MIC) of various derivatives against different pathogens:

CompoundPathogenMIC (μg/mL)Reference
1 Staphylococcus aureus32.6
2 Escherichia coli62.5
3 Candida albicans50.0
4 Aspergillus niger47.5

These results demonstrate that several derivatives of 2-amino-5-(3,4-dichlorophenethyl)-1,3,4-thiadiazole possess higher antibacterial activity compared to standard antibiotics such as streptomycin and fluconazole.

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been explored in various studies. A notable study assessed the effects of synthesized compounds on cancer cell lines such as LoVo (colon cancer) and MCF-7 (breast cancer). The following table presents findings related to the cytotoxic effects of these compounds:

CompoundCell LineIC50 (µM)Effect on Apoptosis
2g LoVo2.44Induced apoptosis
2g MCF-723.29Induced apoptosis

The results indicate that the compound 2g shows promising anti-proliferative effects and induces apoptosis in cancer cells at relatively low concentrations .

The biological activity of thiadiazoles is attributed to their ability to interact with various biological targets through mechanisms such as:

  • Hydrogen bonding
  • Van der Waals interactions
  • Hydrophobic forces
  • Metal coordination bonds

These interactions enable thiadiazoles to effectively cross cellular membranes and bind to proteins and DNA, enhancing their therapeutic potential .

Case Studies

  • Antimicrobial Study : A study involving the synthesis of various 2-amino-1,3,4-thiadiazole derivatives showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The most promising derivative exhibited an MIC value lower than that of standard treatments .
  • Anticancer Study : In another investigation focusing on the anticancer properties of thiadiazole derivatives, compound 2g demonstrated a notable reduction in cell viability in LoVo cells after 48 hours of exposure compared to untreated controls. This suggests its potential as an effective anticancer agent .

Q & A

Basic: What are the standard synthetic routes for 2-amino-5-(3,4-dichlorophenethyl)-1,3,4-thiadiazole?

Methodological Answer:
The compound is typically synthesized via cyclization reactions using thiosemicarbazide derivatives. A common approach involves reacting substituted phenyl isocyanates (e.g., 3,4-dichlorophenyl isocyanate) with 2-amino-1,3,4-thiadiazole precursors in polar solvents like DMF under heating (90°C). Purification often involves recrystallization or chromatography. For example, pure solid compounds can be obtained in one step by heating 2-amino-5-(4-pyridinyl)-1,3,4-thiadiazole with 3,4-dichlorophenyl isocyanate in DMF . Alternative methods include using phosphorus oxychloride as a cyclizing agent for thiosemicarbazide derivatives .

Basic: Which spectroscopic techniques are used to characterize this compound and its derivatives?

Methodological Answer:
Key techniques include:

  • FT-IR and ¹H-NMR to confirm functional groups and substituent positions (e.g., –NH₂, aromatic protons) .
  • Raman spectroscopy to study surface adsorption properties, particularly when the compound forms films on metal surfaces .
  • Fluorescence spectroscopy to analyze photophysical behavior, especially for derivatives with electron-donating/withdrawing groups (e.g., hydroxy or sulfonyl substituents) .
  • Chromatographic methods (HPLC, TLC) to verify purity .

Basic: How is the antiproliferative activity of this compound evaluated in vitro?

Methodological Answer:
Standard protocols involve:

  • Cell viability assays (e.g., MTT) against cancer cell lines (e.g., SW707, A549, T47D) .
  • Dose-response studies to calculate IC₅₀ values. For example, derivatives like 2-(2,4-dichlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole showed IC₅₀ values of 1.2–1.6 μM in colorectal and breast cancer models .
  • Comparative analysis with control compounds (e.g., cisplatin) to benchmark potency .

Advanced: How do structural modifications influence biological activity and selectivity?

Methodological Answer:

  • Substituent effects : Introducing electron-withdrawing groups (e.g., –Cl, –NO₂) enhances cytotoxicity but may reduce solubility. For example, 3,4-dichlorophenethyl groups improve binding to hydrophobic enzyme pockets .
  • Scaffold hybridization : Conjugating with triazole or sulfonamide moieties can modulate pharmacokinetic properties. A study demonstrated that combining 1,3,4-thiadiazole with triazole improved anti-tuberculosis activity .
  • Molecular docking guides rational design by predicting interactions with targets like BLM helicase or tyrosine kinases .

Advanced: What computational methods are used to model the compound’s formation mechanism?

Methodological Answer:

  • Density Functional Theory (DFT) at B3LYP/6-31G(d,p) or 6-311+G(2d2p) levels to simulate reaction pathways and transition states .
  • MP2 calculations to refine activation energy barriers for cyclization steps .
  • Molecular dynamics simulations to study adsorption behavior on metal surfaces in corrosion inhibition studies .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Standardize assay conditions : Variations in cell lines, incubation times, or solvent systems (e.g., DMSO concentration) can skew results. Cross-validate using multiple cell models .
  • SAR meta-analysis : Compare substituent effects across studies. For example, antiproliferative activity may correlate with –Cl substitution at specific positions .
  • Reproduce synthetic batches : Impurities from incomplete cyclization (e.g., unreacted thiosemicarbazide) can alter bioactivity .

Advanced: What strategies optimize fluorescence properties for molecular probe development?

Methodological Answer:

  • Substituent engineering : Adding –OH or –SO₃H groups (e.g., 2-hydroxy-5-sulfobenzoyl) enhances solvatochromism and aggregation-induced emission (AIE) .
  • Liposomal encapsulation : Improves stability in aqueous environments and enables pH-dependent emission shifts .
  • Time-resolved fluorescence to study excited-state dynamics and quantify quantum yields .

Advanced: How is molecular docking applied to predict binding modes with biological targets?

Methodological Answer:

  • Target selection : Prioritize enzymes with known roles in disease (e.g., BLM helicase in cancer or Trypanosoma cruzi proteins ).
  • Docking software : Use AutoDock Vina or Schrödinger Suite with optimized force fields .
  • Validation : Compare docking scores with experimental IC₅₀ values. For example, derivatives with higher docking scores for BLM helicase showed stronger DNA unwinding inhibition .

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